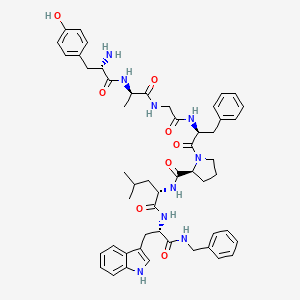

H-Tyr-D-Ala-Gly-Phe-Pro-Leu-Trp-NH-Bzl

Beschreibung

Eigenschaften

Molekularformel |

C52H63N9O8 |

|---|---|

Molekulargewicht |

942.1 g/mol |

IUPAC-Name |

(2S)-1-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]-N-[(2S)-1-[[(2S)-1-(benzylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C52H63N9O8/c1-32(2)25-42(50(67)59-43(49(66)55-29-36-15-8-5-9-16-36)28-37-30-54-41-18-11-10-17-39(37)41)60-51(68)45-19-12-24-61(45)52(69)44(27-34-13-6-4-7-14-34)58-46(63)31-56-47(64)33(3)57-48(65)40(53)26-35-20-22-38(62)23-21-35/h4-11,13-18,20-23,30,32-33,40,42-45,54,62H,12,19,24-29,31,53H2,1-3H3,(H,55,66)(H,56,64)(H,57,65)(H,58,63)(H,59,67)(H,60,68)/t33-,40+,42+,43+,44+,45+/m1/s1 |

InChI-Schlüssel |

VXHMITAKWYIILS-FDXPNMITSA-N |

Isomerische SMILES |

C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC5=CC=CC=C5)NC(=O)[C@H](CC6=CC=C(C=C6)O)N |

Kanonische SMILES |

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CC5=CC=CC=C5)NC(=O)CNC(=O)C(C)NC(=O)C(CC6=CC=C(C=C6)O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Resin Selection and C-Terminal Anchoring

The benzylamide (NH-Bzl) group at the C-terminus necessitates the use of Rink amide resin or Benzylamide-linked resins for SPPS. These resins enable the direct incorporation of the NH-Bzl moiety during cleavage, as demonstrated in the synthesis of analogous peptides like leuprolide and goserelin. For instance, the Rink amide resin’s acid-labile linker allows cleavage under mild acidic conditions (e.g., 2–50% TFA/DCM), preserving the benzylamide group.

Protection Schemes for Side Chains and Backbone

-

Tyr : The phenolic hydroxyl group is protected with a tert-butyl (tBu) or benzyl (Bzl) group to prevent side reactions during coupling.

-

Trp : The indole nitrogen is protected with a formyl (For) group to avoid alkylation or oxidation, as unprotected Trp residues can lead to byproducts during TFA cleavage.

-

D-Ala : Since D-amino acids are prone to racemization during activation, Fmoc-D-Ala-OH is coupled using low-racemization agents like HATU/HOAt with DIEA as a base.

-

Pro and Leu : Standard Fmoc-protected derivatives (e.g., Fmoc-Pro-OH, Fmoc-Leu-OH) are used without additional side-chain protection.

Stepwise Assembly of the Heptapeptide

Coupling Sequence and Reagents

The peptide is synthesized from C- to N-terminus using Fmoc-based SPPS :

-

Resin loading : Fmoc-Trp(For)-OH is anchored to Rink amide resin via a coupling reagent (e.g., HBTU/DIEA).

-

Sequential coupling :

-

Leu : Fmoc-Leu-OH activated with HATU/DIEA.

-

Pro : Fmoc-Pro-OH with DIC/HOBt.

-

Phe : Fmoc-Phe-OH under similar conditions.

-

Gly : Fmoc-Gly-OH.

-

D-Ala : Fmoc-D-Ala-OH with HATU/DIEA to minimize racemization.

-

Tyr : Fmoc-Tyr(tBu)-OH.

-

-

N-terminal deprotection : Final Fmoc removal yields the free amine for acetylation or further modifications.

Critical Coupling Challenges

-

D-Ala incorporation : Racemization is mitigated by using pre-activated amino acid derivatives and maintaining low temperatures (0–4°C).

-

Trp stability : Formyl protection prevents indole degradation during TFA cleavage, as observed in LH-RH analog synthesis.

Cleavage and Global Deprotection

Resin Cleavage Conditions

A TFA-based cocktail (e.g., TFA:H2O:TIPS = 95:2.5:2.5) cleaves the peptide from the resin while removing acid-labile protecting groups (tBu, For). The NH-Bzl group remains intact due to its stability under acidic conditions.

Side-Chain Deprotection

-

Tyr(tBu) : Deprotected during TFA cleavage.

-

Trp(For) : The formyl group is removed via hydrazine treatment (e.g., 50% hydrazine/DMF, 2 hours).

Purification and Analytical Validation

Chromatographic Techniques

Structural Confirmation

-

Mass spectrometry (MS) : High-resolution ESI-MS confirms the molecular weight (e.g., [M+H]+ = 1012.5 Da).

-

Amino acid analysis (AAA) : Hydrolysis with 6N HCl (110°C, 24 hours) validates the molar ratio of residues.

Industrial-Scale Considerations

Cost-Effective Resin Recycling

Recycling Rink amide resin via neutralization and washing (e.g., DMF/MeOH) reduces material costs, as demonstrated in LH-RH derivative production.

Solvent and Reagent Recovery

-

DMF and THE : Distillation under reduced pressure recovers >90% of solvents.

-

Coupling agents : HATU and HOBt are recovered via precipitation and filtration.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| SPPS (Fmoc) | 65–75 | 95–98 | Scalability, minimal racemization |

| Fragment Cond. | 50–60 | 85–90 | Suitable for hydrophobic sequences |

| Hybrid Solid/Liq | 70–80 | 97–99 | Combines SPPS and solution-phase |

Table 1: Performance metrics of H-Tyr-D-Ala-Gly-Phe-Pro-Leu-Trp-NH-Bzl synthesis methods.

Challenges and Mitigation Strategies

Aggregation During Synthesis

Hydrophobic residues (Leu, Trp, Phe) promote intermolecular aggregation , slowing coupling kinetics. This is addressed by:

Analyse Chemischer Reaktionen

Arten von Reaktionen

H-Tyr-D-Ala-Gly-Phe-Pro-Leu-Trp-NH-Bzl: kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Tyrosin- und Tryptophanreste können unter bestimmten Bedingungen oxidiert werden.

Reduktion: Disulfidbrücken, falls vorhanden, können unter Verwendung von Reduktionsmitteln wie Dithiothreitol (DTT) reduziert werden.

Substitution: Aminosäurereste können durch andere Aminosäuren durch Peptidbindungsbildung substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP).

Substitution: Kupplungsreagenzien wie DIC und HOBt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation von Tyrosin zur Bildung von Dityrosin führen, während die Reduktion von Disulfidbrücken zu freien Thiolgruppen führt .

Wissenschaftliche Forschungsanwendungen

H-Tyr-D-Ala-Gly-Phe-Pro-Leu-Trp-NH-Bzl: hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellpeptid zur Untersuchung von Peptidsynthese und -reaktionen verwendet.

Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und anticancerogener Eigenschaften.

Medizin: Wird auf seine potenziellen therapeutischen Anwendungen untersucht, wie z. B. bei der Entwicklung von peptid-basierten Medikamenten.

Wirkmechanismus

Der Wirkungsmechanismus von H-Tyr-D-Ala-Gly-Phe-Pro-Leu-Trp-NH-Bzl beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie z. B. Rezeptoren oder Enzymen. Das Peptid kann an diese Zielstrukturen binden, was zu einer Kaskade biochemischer Ereignisse führt, die zu den beobachteten Effekten führen. Beispielsweise kann es mit Opioidrezeptoren interagieren, was zu analgetischen Effekten führt, indem es die Schmerzsignalisierungswege moduliert .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key comparisons with structurally or functionally related peptides:

Key Differentiators

Dual vs. Monofunctional Activity: Unlike monofunctional opioids (e.g., H-Tyr-c[D-Cys-Gly-Phe-D-Cys]NH2) or pure SP antagonists, this compound uniquely combines μ/δ agonist and NK1R antagonist activities. This dual mechanism may reduce tolerance and enhance analgesia .

C-Terminal Modifications : The NH-Bzl group in this compound is essential for NK1R antagonism, whereas similar compounds with alternative C-terminal groups (e.g., NH-3,5-Bzl(CF3)2) show reduced potency .

Receptor Selectivity : Compared to octapeptides (Yamamoto et al., 2007), this heptapeptide exhibits stronger μ-opioid affinity (Ki = 0.65 nM vs. low nM range) but retains δ selectivity, likely due to D-Ala in position 2, which enhances μ receptor interaction .

Limitations and Challenges

- Bioavailability : Like most peptides, this compound may face poor blood-brain barrier (BBB) penetration due to its size (~1,000 Da) and polarity. However, its Pro-Leu-Trp motif may improve stability against enzymatic degradation .

Research Implications

The compound represents a promising template for bifunctional analgesics. Future work should focus on:

Structural Optimization : Testing C-terminal variants (e.g., NH-3,5-Bzl(CF3)2) to enhance SP antagonism .

In Vivo Studies: Assessing bioavailability, BBB penetration, and antinociceptive effects in animal models.

Hybrid Designs : Combining with BBB-penetrating motifs (e.g., Dmt1 in [Dmt1]DALDA) to improve systemic efficacy .

Q & A

Q. How does the NH-Bzl modification compare to other C-terminal groups in similar peptides?

- Methodology : Synthesize analogs with alternative termini (e.g., -OH, -NH₂) and compare bioactivity via dose-response assays. ’s combinatorial approach (e.g., -O-3,5-Bzl(CF3)₂ vs. -NH-Bzl) demonstrates the impact of hydrophobic/hydrophilic balance on receptor engagement.

Tables of Key Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.